molecular formula C7H10N2O2 B8643207 2-(1,3-Dioxolan-2-yl)-1-methyl-1H-imidazole

2-(1,3-Dioxolan-2-yl)-1-methyl-1H-imidazole

Cat. No. B8643207
M. Wt: 154.17 g/mol
InChI Key: LKWGEZRGJZMRKM-UHFFFAOYSA-N
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Patent
US08969349B2

Procedure details

A mixture of 1-methyl-1H-imidazole-2-carbaldehyde (24 g, 218 mmol), p-TsOH (16.2 g, 87 mmol), glycol (27 g, 437 mmol), and toluene (700 mL) was heated to 120° C. in a Dean-Stark apparatus for 16 h. Then the mixture was cooled to room temperature, pH was adjusted to 9 with saturated sodium bicarbonate solution at 0° C., and the mixture was extracted with EtOAc (500 mL×2). The organic layers were washed with water (200 mL) and brine (100 mL), dried, filtered, then concentrated to give a red oil (12 g). MS (ESI): m/z 155.1 [M+H]+.
Quantity
24 g
Type
reactant
Reaction Step One
Quantity
16.2 g
Type
reactant
Reaction Step One
[Compound]
Name
glycol
Quantity
27 g
Type
reactant
Reaction Step One
Quantity
700 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH:6]=[CH:5][N:4]=[C:3]1[CH:7]=[O:8].CC1C=CC(S(O)(=O)=O)=[CH:14][CH:15]=1.C(=O)(O)[O-:21].[Na+]>C1(C)C=CC=CC=1>[O:8]1[CH2:15][CH2:14][O:21][CH:7]1[C:3]1[N:2]([CH3:1])[CH:6]=[CH:5][N:4]=1 |f:2.3|

Inputs

Step One
Name
Quantity
24 g
Type
reactant
Smiles
CN1C(=NC=C1)C=O
Name
Quantity
16.2 g
Type
reactant
Smiles
CC=1C=CC(=CC1)S(=O)(=O)O
Name
glycol
Quantity
27 g
Type
reactant
Smiles
Name
Quantity
700 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Then the mixture was cooled to room temperature
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with EtOAc (500 mL×2)
WASH
Type
WASH
Details
The organic layers were washed with water (200 mL) and brine (100 mL)
CUSTOM
Type
CUSTOM
Details
dried
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
O1C(OCC1)C=1N(C=CN1)C
Measurements
Type Value Analysis
AMOUNT: MASS 12 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.